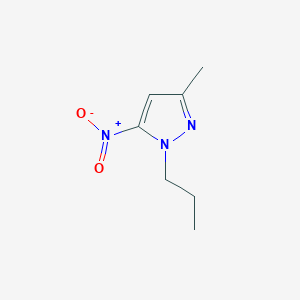
1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both acetyl and aldehyde functional groups in the molecule makes it a versatile intermediate for further chemical transformations.
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, contributing to their wide range of applications in medicinal chemistry .
Mode of Action
It’s synthesized from 1-phenyl-1h-pyrazol-3-ols bearing a formyl or acetyl group on the c4 position of the pyrazole ring, employing a base-catalysed claisen–schmidt condensation reaction . This suggests that it might interact with its targets through the acetyl and formyl groups, inducing changes in the target molecules.
Biochemical Pathways
Pyrazole derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (21422) and molecular formula (C12 H10 N2 O2) suggest that it may have good bioavailability .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields the desired product after purification .
Another method involves the use of 3-methyl-1-phenyl-1H-pyrazole as a starting material. This compound is reacted with phosphorus oxychloride at elevated temperatures (90-100°C) to produce 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which can then be further acetylated to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 1-acetyl-3-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-acetyl-3-phenyl-1H-pyrazole-4-methanol.
Substitution: Corresponding amides or thioesters.
Aplicaciones Científicas De Investigación
1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various bioactive compounds, including potential anti-inflammatory and anticancer agents.
Organic Synthesis: It is used as a building block for the construction of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
3-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the acetyl group, making it less versatile for certain chemical transformations.
1-acetyl-3-phenyl-1H-pyrazole: Lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions.
1,3-diphenyl-1H-pyrazole-4-carboxaldehyde: Contains an additional phenyl group, which may influence its steric and electronic properties.
Uniqueness
1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups, providing a balance of reactivity and stability. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
1-acetyl-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-9(16)14-7-11(8-15)12(13-14)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWZISYGONTAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245548 | |
| Record name | 1-Acetyl-3-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004451-68-6 | |
| Record name | 1-Acetyl-3-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004451-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-3-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3197251.png)
